表雄酮

描述

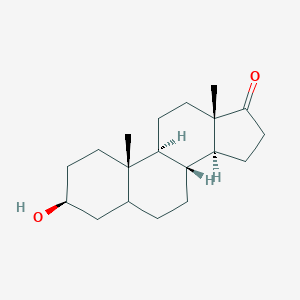

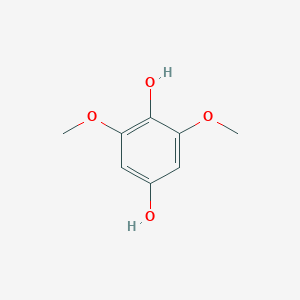

表雄酮,也称为3β-雄酮、3β-羟基-5α-雄甾烷-17-酮或5α-雄甾烷-3β-醇-17-酮,是一种具有弱雄激素活性的类固醇激素。它是睾酮和二氢睾酮(DHT)的代谢产物。 表雄酮于1931年由阿道夫·弗里德里希·约翰·布特南特和库尔特·切尔宁首次从男性尿液中分离出来 。 该化合物天然存在于大多数哺乳动物中,包括猪,并由肾上腺激素脱氢表雄酮(DHEA)经5α-还原酶作用产生 .

科学研究应用

表雄酮在科学研究中具有多种应用:

- 化学: 用作合成各种甾体化合物的先驱。

- 生物学: 研究其在涉及DHEA和睾酮的代谢途径中的作用。

- 医学: 研究其潜在的抗癌活性,特别是针对人胃癌、肺癌和肝细胞肝癌 .

- 工业: 用于生产高端雄激素类药物,并作为化妆品的添加剂 .

作用机制

表雄酮通过多种机制发挥其作用:

- 雄激素活性: 它被转化为二氢睾酮(DHT),促进细胞对氨基酸的摄取并将其转化为蛋白质 .

- 酶相互作用: 与葡萄糖-6-磷酸脱氢酶等酶相互作用,影响细胞生物化学 .

- 血管舒张: 促进血管舒张,增加血流量 .

类似化合物:

- 雄酮

- 雄甾二醇

- 雄甾烯醇

- 雄甾烯酮

- 雌四烯醇

独特性: 表雄酮的独特性在于其弱雄激素活性以及其作为睾酮和二氢睾酮代谢产物的角色。 与其他类似化合物不同的是,它已被证明具有特定的抗癌特性,并用于合成甾体[17,16-d]嘧啶 .

生化分析

Biochemical Properties

Epiandrosterone is involved in several biochemical reactions, primarily as a metabolite of dehydroepiandrosterone (DHEA) and testosterone. It is produced by the enzyme 5α-reductase from DHEA and can also be synthesized from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Epiandrosterone interacts with various enzymes and proteins, including 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase, which are involved in its biosynthesis and metabolism. These interactions are crucial for maintaining the balance of androgenic and estrogenic hormones in the body.

Cellular Effects

Epiandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the uptake of amino acids by cells, leading to increased protein synthesis and muscle growth . Additionally, epiandrosterone minimizes the catabolism of muscle proteins, thereby preserving muscle mass. It also acts as a precursor to estradiol, a female sex hormone, and can influence the hypolipidemic pathways, promoting fat loss . Epiandrosterone’s effects on cell signaling pathways and gene expression are mediated through its interactions with androgen receptors and other nuclear receptors.

Molecular Mechanism

At the molecular level, epiandrosterone exerts its effects through binding interactions with various biomolecules, including androgen receptors and gamma-aminobutyric acid (GABA) receptors . It acts as a negative non-competitive modulator of the GABA/benzodiazepine-receptor complex, influencing neurotransmission and potentially affecting behavior . Epiandrosterone also inhibits the pentose phosphate pathway, leading to vasodilation and improved blood flow . These molecular interactions contribute to its anabolic and androgenic properties, as well as its effects on gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epiandrosterone can change over time due to its stability, degradation, and long-term impact on cellular function. Epiandrosterone is relatively stable under physiological conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that epiandrosterone can have sustained effects on muscle growth, fat loss, and overall metabolic health . Prolonged exposure to high doses may lead to adverse effects, such as liver damage and hormonal imbalances .

Dosage Effects in Animal Models

The effects of epiandrosterone vary with different dosages in animal models. Studies have shown that low to moderate doses (250-500 mg per day) can promote muscle growth, fat loss, and improved metabolic health . Higher doses may lead to toxic or adverse effects, including liver damage, infertility, and behavioral changes . It is essential to carefully monitor the dosage and duration of epiandrosterone administration to minimize potential risks and maximize its benefits.

Metabolic Pathways

Epiandrosterone is involved in several metabolic pathways, including the biosynthesis of androgens and estrogens. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized to dihydrotestosterone (DHT) or estradiol . Epiandrosterone also interacts with enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, which play crucial roles in its metabolism . These metabolic pathways are essential for maintaining hormonal balance and regulating various physiological processes.

Transport and Distribution

Epiandrosterone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream . Within cells, epiandrosterone can interact with intracellular receptors and transporters, influencing its localization and accumulation . These interactions are crucial for its biological activity and effects on cellular function.

Subcellular Localization

Epiandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules and exerts its effects . The subcellular localization of epiandrosterone is essential for its role in regulating gene expression, cellular metabolism, and other physiological processes.

准备方法

合成路线和反应条件: 表雄酮可以通过一系列反应从雄烯二酮合成。该过程包括:

- 3-羰基烯烃酯化反应

- 17-羰基缩酮保护反应

- 水解反应

- 钯碳催化还原反应

- 酸性水解反应

该方法的优势在于原料来源丰富、成本低、合成条件温和、产率高 .

工业生产方法: 另一种方法是使用4-雄烯二酮为原料。 该工艺成本低、反应条件温和,适合大规模工业化生产 .

化学反应分析

反应类型: 表雄酮会发生各种化学反应,包括:

- 氧化: 转化为表雄酮硫酸酯。

- 还原: 转化为雄甾二醇。

- 取代: 形成甾体[17,16-d]嘧啶 .

常用试剂和条件:

- 氧化: 使用过氧化氢等氧化剂。

- 还原: 使用硼氢化钠等还原剂。

- 取代: 涉及嘧啶衍生物等试剂 .

主要产物:

- 表雄酮硫酸酯

- 雄甾二醇

- 甾体[17,16-d]嘧啶

相似化合物的比较

- Androsterone

- Androstanediol

- Androstenol

- Androstenone

- Estratetraenol

Uniqueness: Epiandrosterone is unique due to its weak androgenic activity and its role as a metabolite of both testosterone and dihydrotestosterone. Unlike other similar compounds, it has been shown to have specific anticancer properties and is used in the synthesis of steroidal [17,16-d]pyrimidines .

属性

IUPAC Name |

3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-29-8 | |

| Record name | Isoandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)